2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide
Description
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide features a thiazole core substituted with a 4-fluorobenzylthio group at position 2 and an acetamide linker bonded to a second thiazol-2-yl group.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS3/c16-11-3-1-10(2-4-11)8-22-15-18-12(9-23-15)7-13(20)19-14-17-5-6-21-14/h1-6,9H,7-8H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJRSDCYNNAILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations, along with physicochemical and biological
Key Observations:
- Substituent Impact on Bioactivity : The presence of halogenated benzyl groups (e.g., 4-chloro in 5e) correlates with enhanced antimicrobial activity, likely due to increased lipophilicity and membrane penetration . The target compound’s 4-fluorobenzyl group may exhibit similar properties.
- Thiazole vs. Thiadiazole Cores : Compounds with 1,3,4-thiadiazole cores (e.g., 5e) show lower thermal stability (mp 132–134°C) compared to dual-thiazole systems, which often exhibit higher melting points (>150°C) due to stronger intermolecular interactions .
- Electron-Withdrawing Groups : The 4-fluorobenzylthio group in the target compound is analogous to the 4-methoxyphenyl substituents in compound 1c, which enhance enzymatic inhibition (e.g., CD73 IC₅₀ <1 µM) by stabilizing charge-transfer interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
